N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-14-17(15(2)30-24-14)12-19(27)23-21-22-18(13-29-21)20(28)26-10-8-25(9-11-26)16-6-4-3-5-7-16/h13,16H,3-12H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUELXWUUXJYBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and oxazole intermediates, followed by their coupling under specific conditions. Common reagents include cyclohexylamine, piperazine, and various oxazole derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the oxazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of:
- Dual oxazole rings : The 1,3-oxazole and 1,2-oxazol-4-yl groups may enhance aromatic stacking or metabolic stability compared to thiadiazole or benzothiazole analogs.
- Acetamide linkage : A common motif in drug-like molecules, facilitating hydrogen bonding with biological targets.
Comparative Analysis of Structural Analogs
The table below highlights critical differences between the target compound and related acetamide derivatives:
Functional Implications
- Dual oxazole rings in the target compound may improve rigidity and resistance to enzymatic degradation .
- Piperazine Substituents :
- Cyclohexylpiperazine (target) vs. cyclopropylcarbonyl () or methylpiperazine (): Bulkier substituents like cyclohexyl may enhance lipophilicity and membrane permeability but reduce aqueous solubility.
Biological Activity
N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of oxazole rings and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 344.41 g/mol. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through modulation of sigma receptors, particularly sigma-1 receptors. Sigma receptors are implicated in various physiological processes, including neuroprotection, mood regulation, and pain modulation. The compound's ability to bind to these receptors suggests potential applications in treating neurodegenerative diseases and psychiatric disorders .
Neuroprotective Effects
Studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties. For instance, a related compound was shown to enhance cognitive function and alleviate scopolamine-induced cognitive impairment in animal models . These findings suggest that the compound may have similar effects due to its structural similarities.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved remain under investigation but may include modulation of signaling pathways associated with cell survival and death .
Table 1: Summary of Biological Activities
4. Toxicology and Safety Profile
The safety profile of this compound has not been extensively studied; however, related compounds have shown acceptable toxicity levels in preclinical trials. Ongoing studies aim to establish a comprehensive toxicological profile to ensure safety for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
